molecular formula C10H14ClNO3 B13568537 Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride

Cat. No.: B13568537
M. Wt: 231.67 g/mol
InChI Key: IIMQMYFVCASDKG-UHFFFAOYSA-N
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Description

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is a chemical compound with a complex structure that includes a methyl ester, an aminoethyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoate moiety can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1-aminoethyl)-2-hydroxybenzoate: Lacks the hydrochloride salt form.

    Ethyl 5-(1-aminoethyl)-2-hydroxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-(1-aminoethyl)-3-hydroxybenzoate: Hydroxy group positioned differently on the benzene ring.

Uniqueness

Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 5-(1-aminoethyl)-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2;/h3-6,12H,11H2,1-2H3;1H

InChI Key

IIMQMYFVCASDKG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)C(=O)OC)N.Cl

Origin of Product

United States

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